2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide is an anilide.
Scientific Research Applications
Antifibrotic and Anticancer Activity
Amino(imino)thiazolidinone derivatives, including compounds similar to 2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide, have shown potential in antifibrotic and anticancer activities. These compounds were synthesized using a one-pot three-component reaction and evaluated for their biological activity. Some derivatives demonstrated high antifibrotic activity comparable to Pirfenidone and did not scavenge superoxide radicals, suggesting their potential for further testing in this area (Kaminskyy et al., 2016).
Structural Analysis
Crystal structure analysis of related (oxothiazolidin-2-ylidene)acetamides provides insight into the molecular configuration of these compounds. This structural understanding is crucial for predicting and analyzing the biological activities of these molecules, including those similar to the compound (Galushchinskiy et al., 2017).
Antibacterial and Antioxidant Properties
Thiazolidinone derivatives, like the compound in focus, have been synthesized and evaluated for their antibacterial and antioxidant activities. The structures of these compounds were confirmed through various analytical methods, and they displayed significant activity against various bacterial strains and demonstrated antioxidant properties (Hamdi et al., 2012).
Molecular and Solid State Structure Characterization
The molecular and solid-state structure of similar compounds has been thoroughly characterized. This characterization, involving techniques like X-ray powder diffraction and DFT studies, contributes to a better understanding of the physical and chemical properties of such molecules (Rahmani et al., 2017).
Prodrug Potential
The synthesis and rearrangement of substituted S-(1-benzofuran-2(3H)-one-3-yl) isothiuronium bromides into compounds like the one indicate potential importance in the use of these compounds as prodrugs. This process takes place even at physiological pH, highlighting their relevance in medicinal chemistry (Hanusek et al., 2013).
Green Synthesis
The compound N-(3-Amino-4-methoxyphenyl)acetamide, related to the target compound, is an important intermediate in dye production. Its green synthesis via a novel Pd/C catalyst highlights the environmental and economic benefits of developing sustainable production methods for such compounds (Zhang Qun-feng, 2008).
Properties
Molecular Formula |
C24H23N3O5S |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H23N3O5S/c1-30-17-11-9-16(10-12-17)25-24-27(15-18-6-5-13-32-18)23(29)21(33-24)14-22(28)26-19-7-3-4-8-20(19)31-2/h3-13,21H,14-15H2,1-2H3,(H,26,28) |
InChI Key |
TWOCKINRHLWUPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=CC=C3OC)CC4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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